![molecular formula C8H15NO3S B12962263 3-(((1-(Hydroxymethyl)cyclopropyl)methyl)amino)thietane 1,1-dioxide](/img/structure/B12962263.png)
3-(((1-(Hydroxymethyl)cyclopropyl)methyl)amino)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((1-(Hydroxymethyl)cyclopropyl)methyl)amino)thietane 1,1-dioxide is a unique organic compound that features a cyclopropyl group, a thietane ring, and a sulfone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-(Hydroxymethyl)cyclopropyl)methyl)amino)thietane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of 1-(Hydroxymethyl)cyclopropylmethanol, which is then reacted with thietane-1,1-dioxide under specific conditions to form the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((1-(Hydroxymethyl)cyclopropyl)methyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfides, and substituted thietanes
Wissenschaftliche Forschungsanwendungen
3-(((1-(Hydroxymethyl)cyclopropyl)methyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 3-(((1-(Hydroxymethyl)cyclopropyl)methyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(((1-(Hydroxymethyl)cyclopropyl)methyl)amino)thietane: Lacks the sulfone group, leading to different chemical properties.
1-(Hydroxymethyl)cyclopropylmethanol: A precursor in the synthesis of the target compound.
Thietane 1,1-dioxide: Shares the thietane ring and sulfone group but lacks the cyclopropyl and amino groups.
Uniqueness
3-(((1-(Hydroxymethyl)cyclopropyl)methyl)amino)thietane 1,1-dioxide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C8H15NO3S |
---|---|
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
[1-[[(1,1-dioxothietan-3-yl)amino]methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C8H15NO3S/c10-6-8(1-2-8)5-9-7-3-13(11,12)4-7/h7,9-10H,1-6H2 |
InChI-Schlüssel |
KAOVNTRARFEFEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CNC2CS(=O)(=O)C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.